molecular formula C10H7BrN2OS B2880883 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one CAS No. 78659-70-8

5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one

Cat. No. B2880883
CAS RN: 78659-70-8
M. Wt: 283.14
InChI Key: ZJCXTWUPRUGPCO-VMPITWQZSA-N
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Description

“5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one” is a chemical compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one” are not explicitly mentioned in the retrieved papers. Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .

Scientific Research Applications

Cycloaddition-Elimination Reactions

Thiazolidinones and their derivatives are known to participate in cycloaddition-elimination reactions, which are crucial for synthesizing various heterocyclic compounds. The study by L'abbé et al. (1991) explored the reactions of 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines with isocyanates, leading to 4-methyl-5-(substituted)imino-1,2,4-thiadiazolidine-3-ones. This process highlights the reactivity of substituted imino thiazolidinones in forming structurally complex derivatives, which could be analogously applicable to 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one in synthesizing novel compounds with potential biological activities (L'abbé, Weyns, Sannen, Delbeke, & Toppet, 1991).

Antimicrobial and Antioxidant Activities

Thiazolidinone derivatives have been reported to exhibit significant antimicrobial and antioxidant activities. The work by Üngören et al. (2015) described the synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives with notable antimicrobial and antioxidant properties. Such studies suggest that 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one could also be explored for its potential antimicrobial and antioxidant effects, contributing to the development of new therapeutic agents (Üngören, Albayrak, Gunay, Yurtseven, & Yurttas, 2015).

Dual Inhibitory Activities

Compounds structurally related to thiazolidinones have been investigated for their dual inhibitory activities against enzymes like 5-lipoxygenase and cyclooxygenase, which are key targets in anti-inflammatory drug development. The study by Unangst et al. (1994) identified compounds with potent dual inhibitory activities, suggesting the potential of thiazolidinone derivatives in this domain. This indicates that 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one could be a candidate for developing novel anti-inflammatory agents with dual enzyme inhibition (Unangst, Connor, Cetenko, Sorenson, Kostlan, Sircar, Wright, Schrier, & Dyer, 1994).

Synthesis of Structurally Diverse Scaffolds

Thiazolidinone derivatives serve as key intermediates in synthesizing structurally diverse scaffolds of biological interest. Dalmal et al. (2014) demonstrated the one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, which could be further reacted to yield various biologically relevant scaffolds. This flexibility in chemical transformations underscores the utility of compounds like 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one in medicinal chemistry for generating novel therapeutic agents (Dalmal, Appalanaidu, Kosurkar, Babu, & Kumbhare, 2014).

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide followed by cyclization to form the thiazolidinone ring.", "Starting Materials": [ "4-bromobenzaldehyde", "thiosemicarbazide", "acetic acid", "sodium acetate", "ethanol" ], "Reaction": [ "4-bromobenzaldehyde is dissolved in ethanol and mixed with thiosemicarbazide in the presence of acetic acid.", "The mixture is heated under reflux for several hours to allow for condensation of the aldehyde with the thiosemicarbazide to form the corresponding imine.", "Sodium acetate is added to the reaction mixture to facilitate cyclization of the imine to form the thiazolidinone ring.", "The reaction mixture is then cooled and the product is isolated by filtration and recrystallization." ] }

CAS RN

78659-70-8

Product Name

5-[(4-Bromophenyl)methylene]-2-imino-1,3-thiazolidin-4-one

Molecular Formula

C10H7BrN2OS

Molecular Weight

283.14

IUPAC Name

(5E)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+

InChI Key

ZJCXTWUPRUGPCO-VMPITWQZSA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Br

solubility

not available

Origin of Product

United States

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